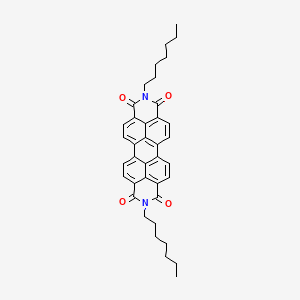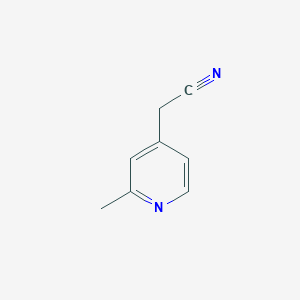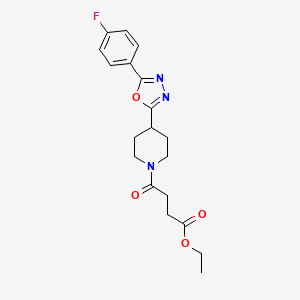
Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate” is a complex organic molecule that contains several functional groups and structural features, including a piperidine ring, a fluorophenyl group, and an oxadiazole ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine moiety show a wide variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been highlighted as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, this precursor facilitates the creation of diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines. This versatility underlines the potential of similar compounds for synthesizing new heterocyclic structures with various biological and physical properties (Honey et al., 2012).
Antimicrobial and Antifungal Activities
Compounds containing 1,3,4-oxadiazole and piperazine units have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including 1,3-oxazol(idin)e and 1,3,4-thiadiazole, have shown promising activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Agent Development
Derivatives of 1,3,4-oxadiazole appended with piperidine-4-carboxylic acid ethyl ester have been synthesized and assessed as anticancer agents. The study identifies compounds with significant anticancer activity, highlighting the potential of such compounds in therapeutic applications against cancer (Rehman et al., 2018).
Urease Inhibition for Therapeutic Applications
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have demonstrated potent urease inhibitory activity. These findings indicate the utility of such compounds in designing new therapeutic agents for conditions related to urease activity (Nazir et al., 2018).
Material Science and Electrochromic Applications
The introduction of different acceptor groups into polymers based on carbazole derivatives has shown to affect their electrochemical and electrochromic properties significantly. This research suggests applications in developing materials for electronic devices, highlighting the versatility of fluorophenyl-containing compounds in material science (Hu et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-2-26-17(25)8-7-16(24)23-11-9-14(10-12-23)19-22-21-18(27-19)13-3-5-15(20)6-4-13/h3-6,14H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRFDQAIPFKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


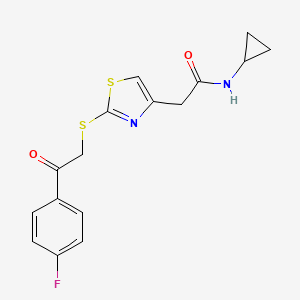
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)
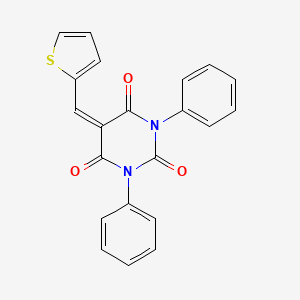
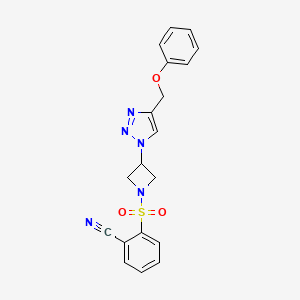
![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677053.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
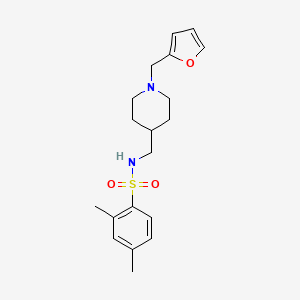
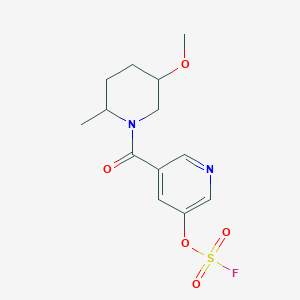
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)
